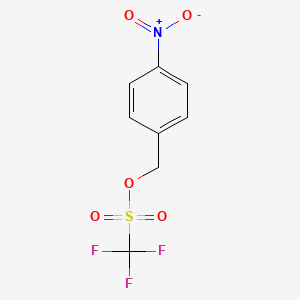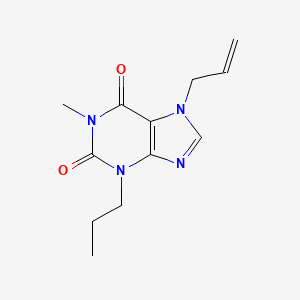
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane is a chemical compound that features a phosphane group attached to a fluorenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane typically involves the reaction of 9-methyl-9H-fluorene with a suitable phosphane reagent under controlled conditions. One common method involves the use of dimethylphosphane oxide as a reagent, which reacts with 9-methyl-9H-fluorene in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphane oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphane derivatives.
Substitution: The fluorenyl moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
Oxidation: Phosphane oxides.
Reduction: Reduced phosphane derivatives.
Substitution: Substituted fluorenyl compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This interaction can influence various pathways, including catalytic cycles in coordination chemistry and biological processes involving phosphane compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyl-9H-fluorene: A precursor in the synthesis of Dimethyl(9-methyl-9H-fluoren-9-yl)oxo-lambda~5~-phosphane.
Dimethylphosphane oxide: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its combination of a fluorenyl moiety and a phosphane group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in catalysis and materials science.
Eigenschaften
| 113844-58-9 | |
Molekularformel |
C16H17OP |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
9-dimethylphosphoryl-9-methylfluorene |
InChI |
InChI=1S/C16H17OP/c1-16(18(2,3)17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11H,1-3H3 |
InChI-Schlüssel |
KJPAAMTYIKKSSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14303931.png)

![1-Methylidenespiro[4.5]decan-7-one](/img/structure/B14303938.png)
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)

![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![Ethyl [4-(acetyloxy)cyclohexylidene]acetate](/img/structure/B14303968.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)


